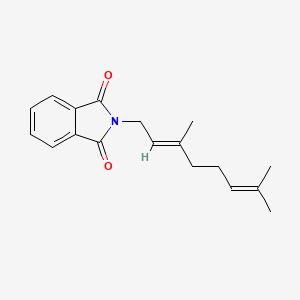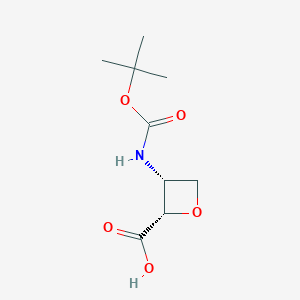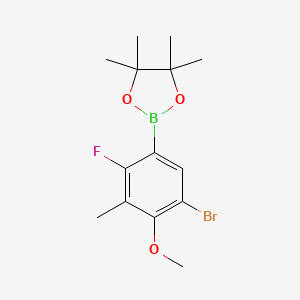![molecular formula C15H13BrN2O3S B14032109 1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, characterized by the presence of a pyrrolo[2,3-b]pyridine core, a bromine atom, and a phenylsulfonyl group, makes it a subject of interest in medicinal chemistry and drug discovery.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a pyrrole derivative under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Phenylsulfonyl Group: This step typically involves the reaction of the intermediate compound with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds with aryl or vinyl groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Medicine: Due to its biological activities, the compound is explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and survival. By inhibiting FGFR, the compound can induce apoptosis and inhibit the growth and spread of cancer cells .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound lacks the bromine and phenylsulfonyl groups, resulting in different chemical reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-3-amine:
1H-Pyrrolo[2,3-b]pyridine-5-bromo-3-methyl: This compound has a bromine atom at a different position, affecting its chemical behavior and biological interactions.
The unique combination of functional groups in 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C15H13BrN2O3S |
|---|---|
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
1-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]ethanol |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10(19)14-9-12-13(16)7-8-17-15(12)18(14)22(20,21)11-5-3-2-4-6-11/h2-10,19H,1H3 |
Clé InChI |
SGKGGDLJQMXGDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)



![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)








